2-(Trifluoromethyl)benzo[d]oxazol-7-amine
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Overview
Description
2-(Trifluoromethyl)benzo[d]oxazol-7-amine is a heterocyclic compound that features a benzoxazole ring substituted with a trifluoromethyl group at the 2-position and an amine group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)benzo[d]oxazol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with trifluoroacetic anhydride to form the intermediate, which is then cyclized to produce the desired benzoxazole derivative . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)benzo[d]oxazol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated benzoxazole derivatives.
Scientific Research Applications
2-(Trifluoromethyl)benzo[d]oxazol-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting various diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)benzo[d]oxazol-7-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Uniqueness
2-(Trifluoromethyl)benzo[d]oxazol-7-amine is unique due to the specific positioning of the trifluoromethyl and amine groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C8H5F3N2O |
---|---|
Molecular Weight |
202.13 g/mol |
IUPAC Name |
2-(trifluoromethyl)-1,3-benzoxazol-7-amine |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)7-13-5-3-1-2-4(12)6(5)14-7/h1-3H,12H2 |
InChI Key |
WOZOYLFNCLQMNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)C(F)(F)F)N |
Origin of Product |
United States |
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